molecular formula C9H19Cl2N3 B6283068 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride CAS No. 2649065-54-1

1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride

Cat. No. B6283068
CAS RN: 2649065-54-1
M. Wt: 240.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-Dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride is an organic compound that is widely used in scientific research. It has a variety of applications in the field of biochemistry, pharmacology, and physiology. This compound is also known as cycloheximide, cyclohexamide, and cyclohexanamine.

Scientific Research Applications

1-(4,5-Dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride has a variety of applications in scientific research. It is used as an inhibitor of protein synthesis in cell cultures, as a tool for studying protein degradation, and as a tool for studying the effects of drugs on protein synthesis. It is also used as a tool for studying signal transduction pathways, gene expression, and cell cycle regulation. In addition, it is used to study the effects of drugs on cell proliferation and differentiation.

Mechanism of Action

1-(4,5-Dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride inhibits protein synthesis by binding to the ribosome and blocking the entry of aminoacyl-tRNA into the ribosome. This prevents the formation of peptide bonds and thus blocks protein synthesis.
Biochemical and Physiological Effects
1-(4,5-Dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride has been shown to inhibit the synthesis of several proteins, including actin, tubulin, and myosin. It has also been shown to inhibit the activity of several enzymes, including caspases, proteases, and kinases. In addition, it has been shown to inhibit the activity of several cell cycle regulators, including cyclin-dependent kinases, cyclins, and cyclin-dependent kinase inhibitors.

Advantages and Limitations for Lab Experiments

The use of 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound, it is relatively easy to obtain, and it is relatively stable in solution. In addition, it is a relatively non-toxic compound, and it is relatively easy to use in laboratory experiments.
However, there are several limitations to using 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride in laboratory experiments. It is not a very specific inhibitor of protein synthesis, and it can have off-target effects on other proteins and enzymes. In addition, it can cause cell death and cell cycle arrest in some cell types, and it can be toxic at higher concentrations.

Future Directions

The use of 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride in laboratory experiments has the potential to be further explored in a variety of ways. For example, further research could be done to investigate the effects of this compound on different cell types and to develop more specific inhibitors of protein synthesis. Additionally, research could be done to investigate the effects of this compound on different signal transduction pathways, gene expression, and cell cycle regulation. Finally, further research could be done to investigate the effects of this compound on drug metabolism, drug uptake, and drug sensitivity.

Synthesis Methods

1-(4,5-Dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride is synthesized by reacting cyclohexanamine with anhydrous hydrochloric acid. This reaction produces an intermediate product, 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine hydrochloride, which is then treated with sodium hydroxide to produce the desired product, 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride involves the reaction of cyclohexanone with 2-aminomethylimidazole followed by reduction and salt formation.", "Starting Materials": [ "Cyclohexanone", "2-aminomethylimidazole", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with 2-aminomethylimidazole in the presence of sodium borohydride to form 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-ol.", "Step 2: The resulting alcohol is then reduced using sodium borohydride to form 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride.", "Step 4: The salt is then isolated and purified to obtain the final product." ] }

CAS RN

2649065-54-1

Product Name

1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride

Molecular Formula

C9H19Cl2N3

Molecular Weight

240.2

Purity

95

Origin of Product

United States

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